molecular formula C8H11NO2 B12512916 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one

3-[(Dimethylamino)methylidene]-5-methylfuran-2-one

Cat. No.: B12512916
M. Wt: 153.18 g/mol
InChI Key: XLSZOIGPOCECOQ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-5-methylfuran-2-one is a heterocyclic compound that has garnered interest in the field of organic synthesis due to its unique structure and reactivity. This compound features a furan ring substituted with a dimethylamino group and a methylidene group, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-5-methylfuran-2-one

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h4-5H,1-3H3

InChI Key

XLSZOIGPOCECOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C)C)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one can be achieved through several methods. One efficient method involves the reaction of 5-aryl-substituted furan-2(3H)-ones with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-5-methylfuran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Dimethylamino)methylidene]-5-methylfuran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one involves its interaction with nucleophiles and electrophiles. The dimethylamino group acts as an electron-donating group, enhancing the reactivity of the furan ring. The compound can undergo nucleophilic addition and substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
  • 5-(4-Chlorophenyl)-3-[(dimethylamino)methylidene]furan-2(3H)-thione

Uniqueness

3-[(Dimethylamino)methylidene]-5-methylfuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

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